1-(2-Azidophenyl)-2-methylpropan-1-one
Description
1-(2-Azidophenyl)-2-methylpropan-1-one is an aromatic ketone featuring a 2-azidophenyl group attached to a branched methylpropan-1-one backbone. The azide (-N₃) group enables participation in click chemistry (e.g., Huisgen cycloaddition), while the ketone and methyl substituents influence electronic and steric properties. This compound is primarily utilized in synthesizing heterocyclic frameworks, such as triazolo-quinoxalines and sulfonamidoquinolines, via transition metal-catalyzed cyclization or cycloaddition reactions .
Properties
IUPAC Name |
1-(2-azidophenyl)-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7(2)10(14)8-5-3-4-6-9(8)12-13-11/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNBZTVHJABXLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC=CC=C1N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Azidophenyl)-2-methylpropan-1-one typically involves the introduction of the azide group to a suitable precursor. One common method is the diazotization of aniline derivatives followed by azidation. For instance, starting from 2-aminoacetophenone, the amino group can be converted to a diazonium salt using nitrous acid, which is then treated with sodium azide to yield the desired azide compound .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure better control over reaction conditions and higher yields.
Chemical Reactions Analysis
1-(2-Azidophenyl)-2-methylpropan-1-one undergoes various types of chemical reactions due to the presence of the azide group. Some of the notable reactions include:
Cycloaddition Reactions: The azide group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Thermal Decomposition: Upon heating, the azide group can decompose to form highly reactive nitrenes, which can further react to form various nitrogen-containing heterocycles.
The major products formed from these reactions include triazoles, amines, and various nitrogen heterocycles, depending on the reaction conditions and reagents used.
Scientific Research Applications
1-(2-Azidophenyl)-2-methylpropan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Azidophenyl)-2-methylpropan-1-one primarily involves the reactivity of the azide group. Upon activation (thermal or photochemical), the azide group decomposes to form nitrenes, which are highly reactive intermediates. These nitrenes can insert into C-H bonds, leading to the formation of new C-N bonds and various nitrogen-containing heterocycles . The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
N-(1-(2-Azidophenyl)-3-phenylprop-2-yn-1-yl)-4-methylbenzenesulfonamide (1a)
- Structure : Combines 2-azidophenyl, propargyl, and sulfonamide groups.
- Reactivity: Undergoes gold-catalyzed cyclization to form 3-sulfonamidoquinolines, leveraging the azide and alkyne groups for intramolecular annulation .
- Applications : Used in medicinal chemistry for nitrogen-containing heterocycle synthesis.
1-(2-Azidophenyl)-3-(4-methoxyphenyl)prop-2-yn-1-ol (13)
- Structure : Features a propargyl alcohol and methoxyphenyl substituent.
- Reactivity: Participates in copper-catalyzed decarboxylative azide-alkyne cycloaddition (CuAAC) to form fused triazolo-quinoxalines .
- Applications : Key intermediate in photoluminescent material synthesis.
2-(2-Fluorophenyl)-2-methylpropan-1-amine
Core Structure Comparisons
*Calculated from C₁₀H₁₁N₃O. †Calculated from C₂₁H₂₀N₄O₂S. ‡Calculated from C₁₇H₁₅N₃O₂.
Reactivity and Stability
- Azide Stability : 1-(2-Azidophenyl)-2-methylpropan-1-one’s azide group is thermally sensitive, requiring cautious handling. In contrast, sulfonamide derivatives (e.g., 1a ) exhibit enhanced stability due to electron-withdrawing sulfonyl groups .
- Ketone vs. Alcohol : The ketone in the target compound offers electrophilic reactivity for nucleophilic additions, whereas propargyl alcohol derivatives (e.g., 13 ) undergo oxidation or esterification .
- Metal Catalysis : Copper catalysts are preferred for CuAAC in the target compound, while gold catalysts are optimal for cyclization in sulfonamide analogs .
Key Research Findings
- Electronic Effects : The electron-deficient azide in 1-(2-Azidophenyl)-2-methylpropan-1-one accelerates cycloaddition kinetics compared to electron-rich analogs .
- Steric Hindrance : The methyl group in the target compound reduces steric crowding compared to bulkier propargyl sulfonamides, enhancing reaction yields in CuAAC .
- Thermal Decomposition : Azide-containing compounds require low-temperature storage (-20°C), whereas fluorophenyl or sulfonamide derivatives are more stable at room temperature .
Biological Activity
1-(2-Azidophenyl)-2-methylpropan-1-one, a compound with the CAS number 74333-54-3, has garnered attention in recent years for its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial, antiproliferative effects, and potential mechanisms of action.
Chemical Structure and Properties
1-(2-Azidophenyl)-2-methylpropan-1-one features an azide group attached to a phenyl ring, which may contribute to its reactivity and biological properties. The presence of the azide group is significant as it can participate in various chemical reactions, making it a valuable scaffold in medicinal chemistry.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to 1-(2-Azidophenyl)-2-methylpropan-1-one. For instance, research has shown that certain azide-containing compounds exhibit significant antibacterial properties against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.
- Mechanism of Action : The antimicrobial action is often attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways. The azide group may play a role in inhibiting key enzymes involved in these processes.
Antiproliferative Effects
There is emerging evidence suggesting that 1-(2-Azidophenyl)-2-methylpropan-1-one may possess antiproliferative properties against various cancer cell lines.
- Case Study : In vitro assays have demonstrated that derivatives of similar structures can inhibit cell proliferation in human cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The IC50 values reported for related compounds indicate significant potency, suggesting that further exploration of this compound could yield promising results.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-(2-Azidophenyl)-2-methylpropan-1-one | HeLa | TBD |
| 1-(2-Azidophenyl)-2-methylpropan-1-one | A549 | TBD |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of 1-(2-Azidophenyl)-2-methylpropan-1-one. Preliminary studies suggest that modifications to the azide and methyl groups can significantly alter the compound's efficacy and selectivity against various biological targets.
Research Findings
Several studies have investigated the biological activity of azide-containing compounds:
- Antibacterial Studies : A study reported that azide derivatives showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as alternative therapeutic agents in combating antibiotic resistance .
- Antiproliferative Studies : Research has indicated that some azide-containing compounds exhibit cytotoxic effects on cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .
- In Silico Studies : Computational analyses have provided insights into how these compounds interact with biological targets at the molecular level, suggesting potential pathways for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
